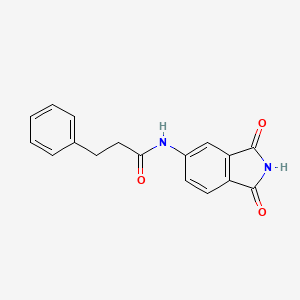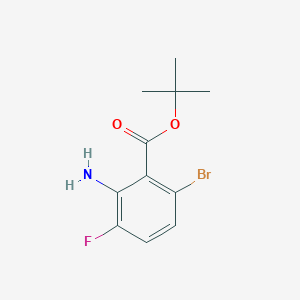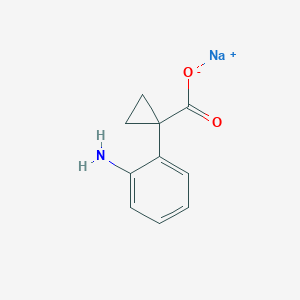
Lmp7-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LMP7-IN-1 is a Boronic acid derivative and a potent, selective immunoproteasome subunit LMP7 (β5i) inhibitor . It has an IC50 of 1.83 nM . It’s used for research purposes .
Molecular Structure Analysis
The molecular weight of LMP7-IN-1 is 430.28 . Its molecular formula is C20H23BN2O6S . The SMILES representation of its structure isCN=S(C(C=CC=C1)=C1COC(NC@HO)CC2=COC3=CC=CC=C23)=O)(C)=O . Physical And Chemical Properties Analysis
LMP7-IN-1 is soluble in DMSO at a concentration of 250 mg/mL (759.51 mM) . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
1. Role in Type 1 Diabetes Mellitus
Research has shown that the large multifunctional proteasome 7 (LMP7) gene polymorphism is related to susceptibility to type 1 diabetes mellitus (DM-1) in the south Chinese Han population. The LMP7-B/B genotype may act as a protective genotype, while the LMP7-B/A genotype could be a susceptible genotype for DM-1. This relationship is not affected by the DR3 gene, and the LMP7 gene does not appear to be associated with the age of diabetic onset (Ding, Cheng, Fu, Yan, & Yang, 2001).
2. Immunoproteasome and Antigen Processing
LMP7, as an immunoproteasome subunit, plays a critical role in major histocompatibility complex class I antigen processing. The mechanism of its expression involves the interferon (IFN) regulatory factor-1 (IRF-1), which is key in IFN-γ-dependent LMP7 expression (Namiki, Nakamura, Oshima, Yamazaki, Sekine, Tsuchiya, Okamoto, Kanai, & Watanabe, 2005).
3. Potential Therapeutic Target in Autoimmune Disorders
LMP7 has been identified as a potential therapeutic target in autoimmune disorders. Selective inhibition of LMP7 has been shown to block cytokine production and attenuate the progression of experimental arthritis, highlighting its role in controlling pathogenic immune responses (Muchamuel, Basler, Aujay, Suzuki, Kalim, Lauer, Sylvain, Ring, Shields, Jiang, Shwonek, Parlati, Demo, Bennett, Kirk, & Groettrup, 2009).
4. Impact on Obesity and Metabolic Disorders
LMP7 deficiency in mice has shown resistance to obesity, improved glucose intolerance, and insulin sensitivity in high-fat diet-fed mice. This suggests a novel role for LMP7 in the pathophysiology of obesity and metabolic disorders, highlighting its influence on inflammatory responses (Kimura, Usui, Karasawa, Kawashima, Shirasuna, Inoue, Komada, Kobayashi, Mizushina, Kasahara, Suzuki, Iwasaki, Yada, Caturegli, & Takahashi, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(1R)-2-(1-benzofuran-3-yl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDLTYXNINJON-OYNZBZHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC1=COC2=CC=CC=C21)NC(=O)[C@@H]3C[C@H]4CC[C@@H]3O4)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((R)-2-(Benzofuran-3-yl)-1-((1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxamido)ethyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2625525.png)
![N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625526.png)
![N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2625527.png)
![N-(2,6-difluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625528.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2625529.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B2625532.png)

![N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625534.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)

![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)